{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine
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Overview
Description
{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol It is known for its unique bicyclic structure, which includes a cyclopropyl group and an azabicyclohexane ring
Preparation Methods
The synthesis of {2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclohexane Ring: This step involves the cyclization of a suitable precursor to form the azabicyclohexane ring structure.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagent.
Chemical Reactions Analysis
{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .
Scientific Research Applications
{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the cyclopropyl group.
Cyclopropylamine: This compound contains a cyclopropyl group but does not have the azabicyclohexane ring.
2-Azabicyclo[2.1.1]hexane: This compound is structurally similar but lacks the methanamine group.
The uniqueness of this compound lies in its combination of the cyclopropyl group, azabicyclohexane ring, and methanamine group, which imparts distinctive chemical and biological properties .
Properties
IUPAC Name |
(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-6-9-3-7(4-9)5-11(9)8-1-2-8/h7-8H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQIJSBTWINFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CC2(C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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